
8-chloro-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
8-chloro-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxadiazocine ring system, a thioxo group, and multiple aromatic rings. Its molecular formula is C28H28ClN3O2S, and it has a molecular weight of 506.06 g/mol .
Preparation Methods
The synthesis of 8-chloro-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Benzoxadiazocine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine ring system.
Introduction of the Thioxo Group: The thioxo group is introduced through a reaction with sulfur-containing reagents under controlled conditions.
Substitution Reactions: Chlorination and subsequent substitution reactions are carried out to introduce the chloro and dimethylphenyl groups.
Final Coupling: The final step involves coupling the intermediate with a carboxamide derivative to obtain the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
8-chloro-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
8-chloro-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-chloro-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparison with Similar Compounds
Similar compounds to 8-chloro-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide include:
8-chloro-N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide: This compound has an ethyl group instead of a phenyl group, which may alter its chemical and biological properties.
8-chloro-N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide: The presence of an ethylphenyl group introduces additional steric and electronic effects.
8-chloro-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide: The methoxy group can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C26H24ClN3O2S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
4-chloro-N-(2,4-dimethylphenyl)-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C26H24ClN3O2S/c1-15-9-11-20(16(2)13-15)28-24(31)22-23-19-14-17(27)10-12-21(19)32-26(22,3)30(25(33)29-23)18-7-5-4-6-8-18/h4-14,22-23H,1-3H3,(H,28,31)(H,29,33) |
InChI Key |
VVGDLXLTJNPDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C=CC(=C4)Cl)OC2(N(C(=S)N3)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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